molecular formula C13H16N2O5 B1387535 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid CAS No. 1000018-44-9

5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid

Cat. No.: B1387535
CAS No.: 1000018-44-9
M. Wt: 280.28 g/mol
InChI Key: VWTUGTCIUKZKLA-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid (CAS 1000018-44-9 ) is a benzoic acid derivative chemical compound with a molecular formula of C13H16N2O5 and a molecular weight of 280.28 g/mol . This structurally distinct molecule features a 2,6-dimethylmorpholine group attached to a 2-nitrobenzoic acid scaffold . The compound is characterized by a polar surface area of 95.59 Ų and is identified as a potential building block in medicinal chemistry and drug discovery research. The presence of both the morpholine, a common pharmacophore, and the nitro-aromatic moiety suggests potential applications in the synthesis of more complex active pharmaceutical ingredients (APIs) . Researchers value this compound for exploring structure-activity relationships and developing novel therapeutic agents. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2,6-dimethylmorpholin-4-yl)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-8-6-14(7-9(2)20-8)10-3-4-12(15(18)19)11(5-10)13(16)17/h3-5,8-9H,6-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTUGTCIUKZKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655680
Record name 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50655680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-44-9
Record name 5-(2,6-Dimethyl-4-morpholinyl)-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 2,6-Dimethylmorpholine

  • Method: 2,6-Dimethylmorpholine is synthesized by reacting 2,6-dimethylphenol with ethylene oxide under basic conditions, typically using sodium hydroxide as a catalyst.
  • Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium, maintaining controlled temperature to avoid side reactions.
  • Notes: This step is crucial to obtain the morpholine ring with the desired methyl substitutions, which affect subsequent coupling efficiency.

Nitration of Benzoic Acid

  • Method: Benzoic acid is nitrated to introduce a nitro group at the 5-position using a nitrating mixture of concentrated sulfuric acid and nitric acid.
  • Reaction Conditions: Temperature is carefully controlled between 0–5°C to prevent over-nitration and degradation of the substrate.
  • Product: 5-Nitrobenzoic acid is obtained as the key intermediate for the coupling step.

Coupling Reaction to Form Target Compound

  • Method: The 2,6-dimethylmorpholine is coupled with 5-nitrobenzoic acid under acidic conditions to form 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid.
  • Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid are used to promote the coupling.
  • Solvents: Suitable solvents include n-butanol or other polar aprotic solvents.
  • Reaction Conditions: Room temperature to mild heating is applied to optimize yield.
  • Optimization: Using a slight excess of morpholine (e.g., 1.2 equivalents) improves coupling efficiency and yield.

Industrial Scale Considerations

  • Industrial production typically adapts the laboratory synthesis route with process optimization.
  • Use of continuous flow reactors and automated systems enhances reproducibility and scale-up.
  • Parameters such as temperature, pressure, solvent choice, and catalyst loading are optimized for maximum yield and purity.
Step Reagents/Conditions Temperature Notes
Formation of 2,6-Dimethylmorpholine 2,6-Dimethylphenol + Ethylene oxide + NaOH Ambient to mild heating Control pH and temperature to avoid side reactions
Nitration of Benzoic Acid Benzoic acid + H2SO4 + HNO3 0–5°C Maintain low temperature to prevent over-nitration
Coupling Reaction 5-Nitrobenzoic acid + 2,6-Dimethylmorpholine + Acid catalyst Room temp to 50°C Use slight excess morpholine; solvent choice critical
  • NMR Spectroscopy: ^1H NMR shows characteristic signals for morpholine methyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 7.8–8.6 ppm).
  • IR Spectroscopy: Nitro group asymmetric stretching at ~1520 cm⁻¹ and carboxylic acid C=O stretching near 1700 cm⁻¹ confirm functional groups.
  • Mass Spectrometry: Molecular ion peak at m/z ~280.28 consistent with C13H16N2O5, with fragment ions corresponding to morpholine loss and nitrobenzoic acid backbone.
  • The three-step synthetic route (formation of morpholine, nitration, coupling) is well-established and reproducible.
  • Temperature control during nitration is critical to avoid side products.
  • Acid-catalyzed coupling with a slight excess of morpholine improves yield.
  • Industrial methods focus on scaling up with continuous flow and automated controls.
  • Purification typically involves column chromatography using silica gel and solvent mixtures such as ethyl acetate/hexane.

The preparation of this compound relies on classical organic synthesis techniques involving base-catalyzed morpholine formation, controlled nitration of benzoic acid, and acid-catalyzed coupling. Optimization of reaction parameters such as temperature, reagent ratios, and solvent choice is essential for high yield and purity. Industrial production adapts these methods with process engineering to meet scale and quality requirements.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.

    Oxidation: The methyl groups on the morpholine ring can be oxidized to form corresponding alcohols or ketones under suitable conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Reduction: 5-(2,6-Dimethylmorpholin-4-yl)-2-aminobenzoic acid.

    Esterification: 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoate esters.

    Oxidation: Corresponding alcohols or ketones of the morpholine ring.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid exhibit promising antiviral properties, particularly against the Hepatitis C virus (HCV). In a study evaluating a series of biaryl amide derivatives, compounds containing nitro groups showed moderate inhibitory activity against HCV with effective concentrations (EC50) ranging from 2.39 to 8.96 μM. Notably, specific compounds with nitro substitutions demonstrated enhanced antiviral activity, with one derivative achieving an EC50 of 0.095 μM, indicating its potential as a lead compound for further development against HCV .

Anticancer Research

The compound has also been investigated for its anticancer properties. In the context of adenovirus proteinase inhibition, compounds related to this compound have shown inhibitory effects on adenovirus replication pathways. The IC50 values obtained suggest that these compounds can effectively inhibit viral proteinases, which are crucial for viral replication . Such findings highlight the compound's potential application in developing antiviral agents targeting adenoviral infections.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of drug candidates. Several studies have focused on modifying the substituents on the phenyl ring and evaluating their impact on biological activity.

Synthesis of Derivatives

The synthesis of various derivatives of this compound has been performed to explore their biological activities. For instance, modifications involving different substituents at the R2 position have resulted in varying degrees of activity against HCV and other targets . This highlights the importance of structural modifications in enhancing pharmacological profiles.

Case Studies

Several case studies illustrate the significance of structural variations:

  • Case Study 1: A derivative with a specific R2 moiety was synthesized and exhibited an EC50 value significantly lower than that of the parent compound, indicating improved potency against HCV.
  • Case Study 2: Another derivative demonstrated cytotoxicity against glioblastoma cells, suggesting potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid depends on its specific application. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group and morpholine ring can interact with specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Nitrobenzoic Acid Derivatives

Three closely related isomers share the molecular formula C₁₃H₁₆N₂O₅ but differ in substituent positions (Table 1):

Compound Name Substituent Positions CAS Number Catalog Number MDL Number
5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid Nitro (2), Morpholinyl (5) 1000018-44-9 024907 MFCD09743728
4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid Nitro (3), Morpholinyl (4) 942474-64-8 024383 MFCD08692433
5-Nitro-2-(2,6-dimethylmorpholin-4-yl)benzoic acid Nitro (5), Morpholinyl (2) 175136-71-7 024499 MFCD00052231

Key Observations :

  • Substituent Position Effects : The position of the nitro and morpholinyl groups significantly impacts electronic distribution and steric hindrance. For example, the 2-nitro group in the target compound may enhance acidity compared to the 3-nitro isomer due to resonance effects .
  • Solubility: While direct solubility data are unavailable, studies on unsubstituted 2-nitrobenzoic acid show a solubility of 4.20 × 10⁻² mol/L in water at 303 K .

Functional Group Analogues

Replacement of Morpholinyl with Other Heterocycles
  • 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid (CAS: 20271-20-9): Replacing the morpholinyl group with an imidazole ring reduces steric bulk but introduces hydrogen-bonding capability. This may alter pharmacokinetic properties, such as membrane permeability .
  • 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid (CAS: 62476-59-9): The phenoxy substituent introduces hydrophobicity and electron-withdrawing effects, contrasting with the morpholinyl group’s electron-donating nature .
Hydrotrope-Modified Derivatives

Studies on 2-nitrobenzoic acid demonstrate that hydrotropes like sodium acetate increase its mass transfer coefficient by up to 9.50-fold at 0.30 mol/L concentration .

Physicochemical Properties

  • Acidity : The nitro group at the 2-position increases acidity relative to unsubstituted benzoic acid (pKa ~4.2). The morpholinyl group’s electron-donating effects may slightly counteract this, but experimental pKa values are needed for confirmation.
  • However, the discontinued commercial status limits large-scale studies .

Notes on Availability and Commercial Status

As of 2025, This compound and several analogues (e.g., ether-linked derivatives) are listed as discontinued by suppliers like CymitQuimica. Researchers must rely on custom synthesis or modified protocols to obtain these compounds .

Biological Activity

5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

  • Molecular Formula : C₁₃H₁₆N₂O₅
  • Molecular Weight : 280.28 g/mol
  • CAS Number : 1000018-44-9
  • Structure : The compound features a nitro group and a morpholine ring, which are significant for its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity :
    • In vitro studies have shown that this compound has cytotoxic effects on cancer cell lines, particularly glioblastoma cells. The mechanism involves inducing apoptosis in these cells at micromolar concentrations .
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and metastasis. This inhibition can lead to reduced tumor growth and improved patient outcomes .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .

Case Study 1: Antitumor Efficacy

A study conducted on various human glioblastoma cell lines (U373 and U87) demonstrated that treatment with this compound resulted in significant cell death. The compound's efficacy was amplified when used in combination with other chemotherapeutic agents, suggesting a synergistic effect that warrants further exploration .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition profile of this compound revealed its potential to inhibit protein kinases involved in tumor growth signaling pathways. This inhibition was confirmed through various biochemical assays, indicating a promising avenue for drug development targeting specific cancers .

Data Table: Biological Activities of this compound

Biological ActivityObserved EffectReference
AntitumorInduces apoptosis in glioblastoma
Enzyme InhibitionInhibits protein kinases
Anti-inflammatoryReduces markers of inflammation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2,6-dimethylmorpholin-4-yl)-2-nitrobenzoic acid, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) of a nitrobenzoic acid derivative with 2,6-dimethylmorpholine. Key parameters include:

  • Reagent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states during NAS .
  • Temperature Control : Reactions are often conducted at 80–100°C to balance reactivity and side-product formation .
  • Post-Synthesis Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the product. Yield optimization (~60–75%) requires stoichiometric excess of 2,6-dimethylmorpholine (1.2–1.5 eq) .

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

  • Methodological Answer : Hydrotropes like sodium acetate enhance solubility by disrupting hydrophobic interactions. Key steps:

  • Minimum Hydrotrope Concentration (MHC) : For similar nitrobenzoic acids, 0.30 mol/L sodium acetate increases solubility by 9.5× (mass transfer coefficient: 1.20×10⁻³ s⁻¹ → 1.14×10⁻² s⁻¹) .
  • Alternative Solubilizers : Co-solvents (e.g., DMSO ≤10%) or micellar systems (e.g., Tween-80) are viable but may interfere with bioassays .
    • Table 1 : Solubility Enhancement with Hydrotropes (Adapted from ):
Hydrotrope (0.5 M)Solubility Enhancement Factor (ϕs)
Sodium acetate9.50
Citric acid7.20
Nicotinamide6.80

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., morpholine proton signals at δ 3.5–4.0 ppm; nitro group deshielding adjacent protons) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve impurities. ESI-MS in negative mode detects [M-H]⁻ ions (expected m/z: 295.1) .
  • Elemental Analysis : Validate C, H, N, O content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can crystallographic disorder in the morpholine ring be resolved during structure refinement?

  • Methodological Answer :

  • Software Tools : SHELXL (via WinGX interface) refines disordered regions using PART/SUMP instructions. Apply ISOR/DELU restraints to manage thermal motion .
  • Data Collection : High-resolution (<1.0 Å) synchrotron data improves electron density maps. Twinning (e.g., via SHELXD) may require HKLF5 format for integration .
  • Validation : Check Rint (<5%) and ADDSYM alerts in PLATON to avoid overfitting .

Q. What experimental designs are suitable for studying its inhibition of protoporphyrinogen oxidase (PPO)?

  • Methodological Answer :

  • Competitive Binding Assays : Use recombinant PPO and protoporphyrinogen IX (substrate). Monitor fluorescence decay (Ex: 400 nm, Em: 630 nm) to calculate Ki .
  • Negative Controls : Include acifluorfen (known PPO inhibitor) and validate via Lineweaver-Burk plots .
  • IC50 Determination : Dose-response curves (0.1–100 µM) in isolated chloroplasts; track protochlorophyllide accumulation via HPLC .

Q. How can computational models predict its interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with PPO crystal structures (PDB: 1SEZ). Parameterize nitro group partial charges via DFT (B3LYP/6-31G*) .
  • MD Simulations : GROMACS with CHARMM36 force field assesses morpholine ring flexibility (RMSD <2.0 Å over 100 ns trajectories) .
  • ADMET Prediction : SwissADME estimates logP (~2.1) and BBB permeability (low), guiding toxicity studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid
Reactant of Route 2
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5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid

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